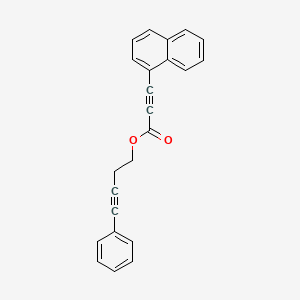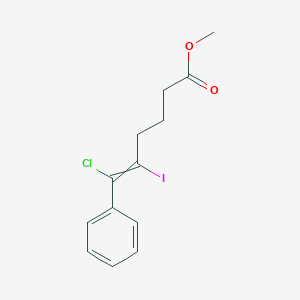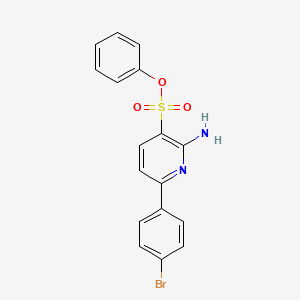![molecular formula C12H12BrNO2 B12610306 3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one CAS No. 918448-99-4](/img/structure/B12610306.png)
3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one is an organic compound with the molecular formula C11H10BrNO2 It is a derivative of oxolan-2-one, featuring a bromoanilino group attached to the ethylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one typically involves the reaction of 4-bromoaniline with ethylidene oxolan-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, and solvents such as ethanol or methanol are often employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromoanilino group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted anilino derivatives.
Aplicaciones Científicas De Investigación
3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one involves its interaction with specific molecular targets. The bromoanilino group can interact with enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes such as proliferation, apoptosis, or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Anilinoethylidene)oxolan-2-one: Similar structure but lacks the bromine atom.
3-(1-Hydroxyheptyl)oxolan-2-one: Contains a hydroxyheptyl group instead of the bromoanilino group.
3-(1-Trimethylsilyloxyethyl)oxolan-2-one: Features a trimethylsilyloxyethyl group.
Uniqueness
3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one is unique due to the presence of the bromoanilino group, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
918448-99-4 |
|---|---|
Fórmula molecular |
C12H12BrNO2 |
Peso molecular |
282.13 g/mol |
Nombre IUPAC |
3-[1-(4-bromoanilino)ethylidene]oxolan-2-one |
InChI |
InChI=1S/C12H12BrNO2/c1-8(11-6-7-16-12(11)15)14-10-4-2-9(13)3-5-10/h2-5,14H,6-7H2,1H3 |
Clave InChI |
WBBIEUBUTCEWDP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1CCOC1=O)NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[12-(5-oxo-4H-1,2,4-thiadiazol-3-yl)dodecyl]-4H-1,2,4-thiadiazol-5-one](/img/structure/B12610229.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-cysteinyl-L-alanylglycine](/img/structure/B12610240.png)
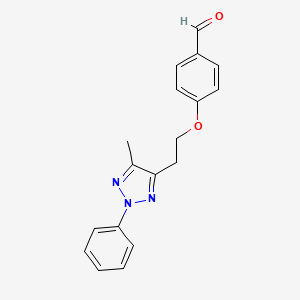

![4-(5-Bromo-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12610254.png)
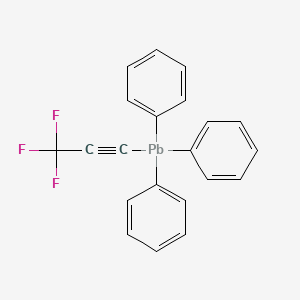
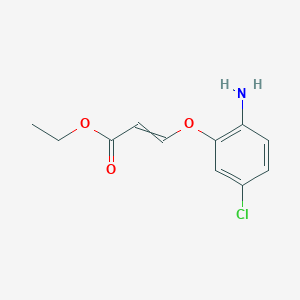
![1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12610261.png)

![Phenol, 3-[[[5-(2,4-dimethoxy-5-pyrimidinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12610274.png)
